molecular formula C10H15N3O B1517098 1-(2-Aminophenyl)-3-(propan-2-yl)urea CAS No. 224951-88-6

1-(2-Aminophenyl)-3-(propan-2-yl)urea

Cat. No. B1517098
M. Wt: 193.25 g/mol
InChI Key: NSDCLRAVBNOXQA-UHFFFAOYSA-N
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Description

“1-(2-Aminophenyl)-3-(propan-2-yl)urea” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . Its IUPAC name is N-(2-aminophenyl)-N’-isopropylurea .


Molecular Structure Analysis

The molecular structure of “1-(2-Aminophenyl)-3-(propan-2-yl)urea” consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by an isopropyl group (propan-2-yl) and the other hydrogen is replaced by a 2-aminophenyl group .

Scientific Research Applications

Nature of Urea-Fluoride Interaction

Research demonstrates the interaction of urea derivatives with fluoride ions, leading to proton transfer phenomena. This interaction is critical in understanding the chemical behavior of urea compounds in various environments, including biological systems and synthetic processes (Boiocchi et al., 2004).

CO2 Conversion and Catalysis

Urea derivatives are instrumental in catalyzing CO2 conversion, offering sustainable pathways for chemical synthesis. A study showcases the grafting of urea groups into metal-organic frameworks (MOFs), enhancing their efficiency in CO2 cycloaddition reactions, highlighting the compound's potential in addressing climate change by converting CO2 into valuable products (Wei & Ye, 2019).

Molecular Electronics and Material Science

Urea derivatives are explored for their applications in molecular electronics and material science. Their unique electronic properties facilitate the development of non-linear optical materials and self-healing materials, contributing to advancements in technology and materials with improved durability and functionality (Ravindrachary et al., 2005); (Rekondo et al., 2014).

Sensing Applications

The structural specificity of urea derivatives lends itself to sensing applications, particularly in detecting metal ions and anions. Studies indicate that these compounds can act as sensors, offering potential applications in environmental monitoring, diagnostics, and chemical detection processes (Aragoni et al., 2021).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-aminophenyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDCLRAVBNOXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)-3-(propan-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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